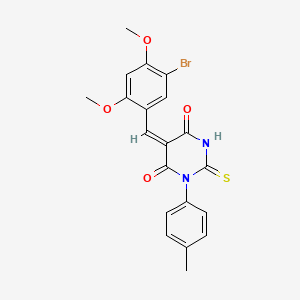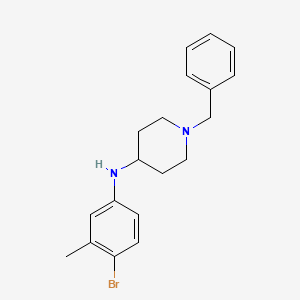
N-(3-methoxyphenyl)-2-methyl-3-phenylacrylamide
Descripción general
Descripción
N-(3-methoxyphenyl)-2-methyl-3-phenylacrylamide, also known as MPAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA belongs to the class of acrylamides, which are widely used in the production of polymers, adhesives, and coatings. However, MPAA has unique properties that make it a promising candidate for scientific research.
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenyl)-2-methyl-3-phenylacrylamide is not fully understood. However, studies have shown that N-(3-methoxyphenyl)-2-methyl-3-phenylacrylamide inhibits the activity of certain enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. N-(3-methoxyphenyl)-2-methyl-3-phenylacrylamide also induces the expression of certain genes that are involved in apoptosis, cell cycle arrest, and inflammation.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2-methyl-3-phenylacrylamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(3-methoxyphenyl)-2-methyl-3-phenylacrylamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(3-methoxyphenyl)-2-methyl-3-phenylacrylamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-methoxyphenyl)-2-methyl-3-phenylacrylamide in scientific research is its ease of synthesis. N-(3-methoxyphenyl)-2-methyl-3-phenylacrylamide can be synthesized in a laboratory setting with standard equipment. N-(3-methoxyphenyl)-2-methyl-3-phenylacrylamide also has unique properties that make it a promising candidate for various research applications.
However, one of the limitations of using N-(3-methoxyphenyl)-2-methyl-3-phenylacrylamide is its potential toxicity. N-(3-methoxyphenyl)-2-methyl-3-phenylacrylamide is a synthetic compound that has not been extensively studied for its safety profile. Therefore, caution should be exercised when handling N-(3-methoxyphenyl)-2-methyl-3-phenylacrylamide in laboratory experiments.
Direcciones Futuras
There are several future directions for the research on N-(3-methoxyphenyl)-2-methyl-3-phenylacrylamide. One potential direction is the investigation of N-(3-methoxyphenyl)-2-methyl-3-phenylacrylamide as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is the development of new functional materials based on N-(3-methoxyphenyl)-2-methyl-3-phenylacrylamide. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-methoxyphenyl)-2-methyl-3-phenylacrylamide and to investigate its potential side effects.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-2-methyl-3-phenylacrylamide has shown potential in various scientific research applications, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, N-(3-methoxyphenyl)-2-methyl-3-phenylacrylamide has been investigated for its anticancer properties. Studies have shown that N-(3-methoxyphenyl)-2-methyl-3-phenylacrylamide inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. N-(3-methoxyphenyl)-2-methyl-3-phenylacrylamide has also been investigated for its potential as an anti-inflammatory agent.
In material science, N-(3-methoxyphenyl)-2-methyl-3-phenylacrylamide has been used as a building block for the synthesis of functional materials. N-(3-methoxyphenyl)-2-methyl-3-phenylacrylamide can be polymerized to form polymeric materials with unique properties, such as high thermal stability and mechanical strength. These materials have potential applications in the production of electronic devices and sensors.
In biochemistry, N-(3-methoxyphenyl)-2-methyl-3-phenylacrylamide has been used as a tool to study protein-ligand interactions. N-(3-methoxyphenyl)-2-methyl-3-phenylacrylamide can be attached to a protein to form a fluorescent probe that can be used to monitor the binding of ligands to the protein. This technique has been used to study the binding of drugs to their target proteins and to investigate the mechanism of enzyme-catalyzed reactions.
Propiedades
IUPAC Name |
(E)-N-(3-methoxyphenyl)-2-methyl-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13(11-14-7-4-3-5-8-14)17(19)18-15-9-6-10-16(12-15)20-2/h3-12H,1-2H3,(H,18,19)/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBYVIKAFCAHTI-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-methoxyphenyl)-2-methyl-3-phenylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-methyl-2-({[2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4765281.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(3-methoxybenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4765282.png)
![2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4765291.png)
![N-(2-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B4765296.png)

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4765317.png)

![2,5-dimethoxy-N-[2-(phenylthio)phenyl]benzenesulfonamide](/img/structure/B4765326.png)
![N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B4765339.png)



![methyl 2-[(3,4-diethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4765363.png)
![2-(4-chlorophenyl)-N-{4-[(1-piperidinylacetyl)amino]phenyl}acetamide](/img/structure/B4765367.png)